![molecular formula C15H12N2OS2 B2375434 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 851468-06-9](/img/structure/B2375434.png)
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thienopyrimidine family and has been synthesized in various ways for use in different scientific studies.
Scientific Research Applications
Antitumor Activity
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one and its derivatives have shown significant promise in antitumor research. A variety of substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Many of these compounds demonstrated potent anticancer properties, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Biological Screening for Various Activities
The compounds derived from this compound have been subjected to comprehensive biological screening. These screenings include evaluations for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds have exhibited promising results, showing excellent anti-inflammatory activities compared to standard drugs and moderate cytotoxic and antitubercular activities (Bhat et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Recent studies have synthesized and tested various thieno[3,2-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds have shown significant activity against a range of fungi and bacteria, indicating their potential as effective antimicrobial agents. Moreover, their anti-inflammatory properties have also been highlighted, positioning them as candidates for further development in these domains (Tolba et al., 2018).
properties
IUPAC Name |
6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)13-11(16-15(17)19)9-12(20-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGENUWAINMQXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680837 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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